Hexadecyl methacrylate

Polymer science Coatings Adhesives

Hexadecyl methacrylate (HMA, C16 alkyl methacrylate) is a long-chain ester monomer used as a building block in free-radical polymerization and copolymerization. Its 16-carbon linear alkyl side chain imparts distinct hydrophobicity, crystallinity, and thermal transitions to the resulting polymers, differentiating it from shorter- and longer-chain analogs such as lauryl methacrylate (C12) and stearyl methacrylate (C18).

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 2495-27-4
Cat. No. B1362466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl methacrylate
CAS2495-27-4
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h2,4-18H2,1,3H3
InChIKeyZNAOFAIBVOMLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl Methacrylate (CAS 2495-27-4): A Long-Chain Alkyl Methacrylate Monomer for Tailored Polymer Properties


Hexadecyl methacrylate (HMA, C16 alkyl methacrylate) is a long-chain ester monomer used as a building block in free-radical polymerization and copolymerization. Its 16-carbon linear alkyl side chain imparts distinct hydrophobicity, crystallinity, and thermal transitions to the resulting polymers, differentiating it from shorter- and longer-chain analogs such as lauryl methacrylate (C12) and stearyl methacrylate (C18) [1]. HMA is a key intermediate in the synthesis of pour point depressants for lubricating oils, high oil-absorbing resins, and hydrophobic coatings [2][3].

Why Alkyl Methacrylate Monomers Are Not Interchangeable: The Hexadecyl Methacrylate Differentiation


Alkyl methacrylate monomers with different side-chain lengths cannot be freely substituted because the alkyl chain length directly governs critical polymer properties: glass transition temperature (Tg), hydrophobicity, crystallinity, and oil absorption capacity. For instance, poly(hexadecyl methacrylate) exhibits a Tg of 15 °C—near ambient—while poly(lauryl methacrylate) has a Tg of –65 °C, rendering the latter rubbery at room temperature . Similarly, in high oil-absorbing resins, hexadecyl methacrylate-based materials absorb 32 g/g of trichloromethane, significantly outperforming lauryl methacrylate-based analogs (24 g/g) [1]. These quantitative differences mean that selecting the correct alkyl chain length is essential for achieving the desired application performance.

Quantitative Differentiation Evidence for Hexadecyl Methacrylate vs. Closest Analogs


Glass Transition Temperature: Poly(hexadecyl methacrylate) vs Poly(lauryl methacrylate)

Poly(hexadecyl methacrylate) exhibits a glass transition temperature (Tg) of 15 °C, whereas poly(lauryl methacrylate) (C12) has a Tg of –65 °C, as reported in the Sigma-Aldrich Thermal Transitions of Homopolymers table . The 80 °C difference places poly(HMA) near ambient temperature, enabling rigid film formation at room temperature, while poly(LMA) remains in a rubbery state.

Polymer science Coatings Adhesives

Oil Absorption Capacity: Hexadecyl Methacrylate-Based Resins vs Lauryl and Stearyl Methacrylate

In a direct head-to-head study using high internal phase emulsion (HIPE) templating, porous resins synthesized from hexadecyl methacrylate (HMA) achieved a maximum oil absorption capacity of 32 g/g in trichloromethane, compared to 24 g/g for lauryl methacrylate (LMA) and 34 g/g for stearyl methacrylate (SMA) [1]. HMA thus provides a 33% improvement over the C12 analog and is only marginally outperformed by the C18 analog.

Oil spill remediation Porous materials High internal phase emulsion

Pour Point Depression in Lubricant Oil: Terpolymer Containing Hexadecyl Methacrylate vs. Analogs Without C16

A terpolymer of dodecyl methacrylate, hexadecyl methacrylate, and methyl methacrylate (molar ratio 3.5:3.5:3) achieved a pour point reduction of 23 °C in a lubricant base oil at 0.1 wt% loading, outperforming all other copolymer and terpolymer combinations tested in the same study [1]. The study explicitly identifies the HMA-containing terpolymer as showing the "best low-temperature properties," indicating that the C16 chain is critical for optimal wax crystal modification [1].

Lubricant additives Pour point depressant Low-temperature flow

Application Scenarios Where Hexadecyl Methacrylate Provides Quantifiable Advantage


High Oil-Absorbing Resins for Environmental Spill Cleanup

Porous resins synthesized from hexadecyl methacrylate via HIPE templating achieve an oil absorption capacity of 32 g/g in trichloromethane—33% higher than lauryl methacrylate-based analogs (24 g/g) . This makes HMA the preferred monomer when higher sorption capacity is required for oil spill remediation without moving to the higher-cost stearyl methacrylate.

Pour Point Depressant Formulations for Cold-Climate Lubricants

Terpolymers incorporating hexadecyl methacrylate deliver a 23 °C pour point reduction in lubricant base oils, surpassing copolymers lacking the C16 chain . This quantifiable low-temperature performance makes HMA a critical comonomer for engine oils and hydraulic fluids operating in sub-zero environments.

Coatings and Adhesives Requiring Ambient-Temperature Rigidity

With a homopolymer Tg of 15 °C, hexadecyl methacrylate-based polymers are rigid at room temperature, unlike poly(lauryl methacrylate) (Tg –65 °C) . This property is essential for protective coatings and structural adhesives that must maintain mechanical integrity without plasticizer migration.

Hydrophobic Surface Modification with Tailored Wetting Properties

Poly(hexadecyl methacrylate) surfaces exhibit water contact angles greater than 100°, characteristic of highly hydrophobic materials . Combined with its intermediate Tg and oil absorption capacity, HMA enables formulators to design surfaces with balanced hydrophobicity and mechanical properties that are not achievable with shorter-chain alkyl methacrylates.

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